molecular formula C19H24O5 B3936463 2-[2-(2-isopropoxyphenoxy)ethoxy]-1,3-dimethoxybenzene

2-[2-(2-isopropoxyphenoxy)ethoxy]-1,3-dimethoxybenzene

Cat. No. B3936463
M. Wt: 332.4 g/mol
InChI Key: ZHEGJJBIWUGAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-isopropoxyphenoxy)ethoxy]-1,3-dimethoxybenzene is a chemical compound that belongs to the family of aryloxypropanolamines. It is commonly known as carvedilol, which is a beta-blocker medication used to treat high blood pressure, heart failure, and other cardiovascular conditions. Carvedilol was first synthesized in the late 1970s by the Swiss pharmaceutical company Roche, and it was approved by the US Food and Drug Administration (FDA) in 1995. Since then, carvedilol has been widely used in clinical practice due to its unique pharmacological properties.

Mechanism of Action

Carvedilol works by blocking beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the stress hormone adrenaline. This results in a decrease in heart rate, blood pressure, and cardiac output. Carvedilol also has antioxidant properties, which help to reduce oxidative stress and inflammation in the cardiovascular system.
Biochemical and Physiological Effects
Carvedilol has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the cardiovascular system, which can help to prevent the development of cardiovascular diseases. Carvedilol has also been found to improve cardiac function and reduce the risk of heart failure in patients with left ventricular dysfunction. Additionally, carvedilol has been shown to reduce the risk of stroke and other cardiovascular events in patients with hypertension.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for lab experiments. It is a well-established drug with a known mechanism of action and pharmacological profile. Carvedilol is also readily available and can be easily obtained from commercial sources. However, there are some limitations to using carvedilol in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, carvedilol can interact with other drugs and can have side effects, which can complicate experimental design.

Future Directions

There are several future directions for research on carvedilol. One area of interest is the role of carvedilol in the prevention and treatment of cardiovascular diseases. Studies are needed to determine the optimal dosing and duration of treatment with carvedilol in different patient populations. Another area of interest is the potential use of carvedilol in combination with other drugs to improve cardiovascular outcomes. Finally, there is a need for further research on the mechanisms of action of carvedilol and its effects on the cardiovascular system.

Scientific Research Applications

Carvedilol has been extensively studied in various preclinical and clinical studies. It has been shown to have a unique pharmacological profile that includes both beta-blocking and antioxidant properties. Carvedilol has been found to improve cardiac function, reduce oxidative stress, and lower blood pressure in patients with heart failure and hypertension. It has also been shown to have anti-inflammatory and anti-proliferative effects.

properties

IUPAC Name

1,3-dimethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-14(2)24-16-9-6-5-8-15(16)22-12-13-23-19-17(20-3)10-7-11-18(19)21-4/h5-11,14H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEGJJBIWUGAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCOC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Isopropoxyphenoxy)ethoxy]-1,3-dimethoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.